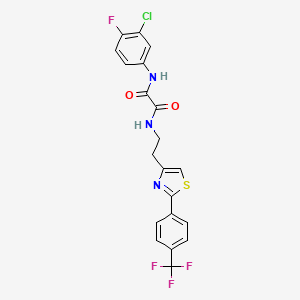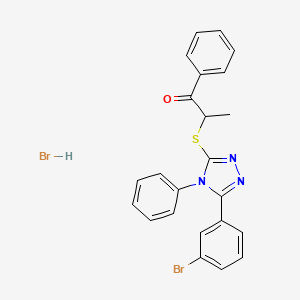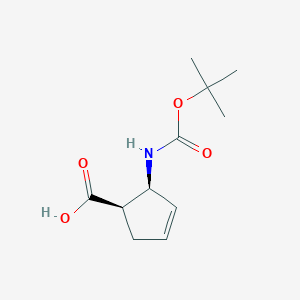
methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a methyl group, an imidazole ring, and a thioether group . The presence of the p-tolylamino group indicates that there is an amino group attached to a toluene ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the amino group can be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
1. Central Nervous System Activity
Research has indicated the involvement of certain derivatives, including methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, in the modulation of central nervous system (CNS) activity. Specifically, compounds bearing an ester moiety exhibited effects on spontaneous locomotor activity and body temperature in mice, along with antinociceptive and serotoninergic activity. These effects were not mediated through the opioid system, which is particularly noteworthy for understanding the compound's unique CNS activity (Szacon et al., 2015).
2. Oral Absorption Enhancement
The compound has been studied for its potential to enhance oral absorption when modified into specific ester forms. For example, research has shown that certain ester derivatives of related compounds improved oral bioavailability significantly, suggesting that this compound could be modified to enhance its efficacy and absorption when administered orally (Yoshimura et al., 1986).
3. Diuretic and Renal Effects
Studies have also explored the diuretic effects of similar compounds, potentially indicating avenues for the application of this compound in conditions requiring diuresis or specific renal effects. For instance, compounds like etozolin showed marked increases in urinary fluid and sodium excretion without significantly affecting the proximal convolution, indicating a specific interaction with renal function (Greven & Heidenreich, 1977).
4. Hypoglycemic Activity
Research into related thiazolidine derivatives has demonstrated hypoglycemic activities, suggesting that this compound might have potential applications in managing blood sugar levels or treating diabetes-related conditions (Chaubey & Pandeya, 1989).
5. Anti-inflammatory and Antioxidant Effects
Further studies have investigated the protective effects of structurally similar compounds against oxidative stress, suggesting potential applications in managing conditions related to oxidative damage or inflammation. These findings might be relevant for exploring the antioxidant or anti-inflammatory properties of this compound (Aktay et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWFIGAOYHEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2478631.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)


![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)

![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)

![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)